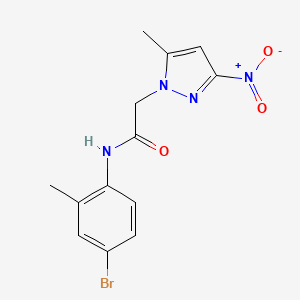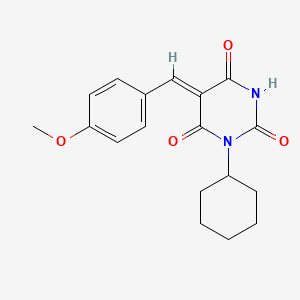![molecular formula C21H20N2O B6101297 2,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B6101297.png)
2,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide, also known as JNJ-63533054, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and have been implicated in various diseases, including cancer and inflammatory disorders.
Mechanism of Action
2,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide targets the bromodomain and extra-terminal (BET) family of proteins, specifically the bromodomain 4 (BRD4) protein. BRD4 is involved in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to specific genes. This compound binds to the acetyl-lysine binding pocket of BRD4, preventing its interaction with acetylated histones and inhibiting gene transcription.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of cancer. It induces cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition. This compound has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and asthma. It reduces the production of pro-inflammatory cytokines and chemokines, leading to decreased inflammation.
Advantages and Limitations for Lab Experiments
2,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide is a potent and selective inhibitor of BRD4, making it a valuable tool for studying the role of BET proteins in disease. However, the synthesis of this compound is complex and low-yielding, which may limit its availability for research purposes. In addition, the in vivo efficacy and safety of this compound have not been fully characterized, which may limit its potential clinical translation.
Future Directions
There are several future directions for the research and development of BET inhibitors, including 2,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide. One potential direction is the identification of biomarkers that can predict response to BET inhibitors in cancer and inflammatory disorders. Another direction is the development of more potent and selective BET inhibitors with improved pharmacokinetic properties. Finally, the combination of BET inhibitors with other therapies, such as immunotherapy or chemotherapy, may enhance their efficacy in treating cancer and inflammatory disorders.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. It has potent anti-tumor and anti-inflammatory activity and has been extensively studied in preclinical models of cancer and inflammatory disorders. While the synthesis of this compound is complex and low-yielding, it is a valuable tool for studying the role of BET proteins in disease. There are several future directions for the research and development of BET inhibitors, including the identification of biomarkers, the development of more potent and selective inhibitors, and the combination with other therapies.
Synthesis Methods
The synthesis of 2,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-(4-pyridinylmethyl)benzaldehyde, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2,5-dimethyl-N-(4-aminophenyl)benzamide to yield this compound. The overall yield of the synthesis is reported to be around 15%.
Scientific Research Applications
2,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been extensively studied in preclinical models of cancer and inflammatory disorders. It has been shown to have potent anti-tumor activity in various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. This compound has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and asthma.
properties
IUPAC Name |
2,5-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-15-3-4-16(2)20(13-15)21(24)23-19-7-5-17(6-8-19)14-18-9-11-22-12-10-18/h3-13H,14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKXJKZPYGAPPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-methoxypiperidine](/img/structure/B6101218.png)
![{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B6101224.png)
![2-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6101235.png)
![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B6101237.png)
![(2-fluoro-4-biphenylyl){1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6101248.png)

![2-chloro-5-{[(3-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide](/img/structure/B6101269.png)

![2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}propylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B6101278.png)
![2-[4-(cyclohexylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6101283.png)

![5-[1-(3,4-dimethylphenoxy)propyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6101304.png)
![N-{[(4-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide](/img/structure/B6101307.png)
![N-cyclopropyl-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B6101315.png)